Fmoc-1-amino-cyclohexane acetic acid

Description

BenchChem offers high-quality Fmoc-1-amino-cyclohexane acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1-amino-cyclohexane acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-21(26)14-23(12-6-1-7-13-23)24-22(27)28-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDVWHRZVURNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589216 |

Source

|

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-98-5 |

Source

|

| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid: A Keystone for Advanced Peptide and Peptidomimetic Design

Foreword: The Quest for Structural Control in Therapeutic Peptides

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Peptides, with their inherent biocompatibility and high target specificity, represent a powerful class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced potency and off-target effects. The introduction of non-canonical amino acids is a cornerstone of strategies to overcome these limitations. Among these, Fmoc-1-amino-cyclohexane acetic acid has emerged as a critical building block for imparting conformational rigidity and enhancing the pharmacokinetic profiles of peptide-based therapeutics. This guide provides an in-depth technical overview of this versatile compound, from its fundamental properties and synthesis to its strategic application in the design of next-generation peptidomimetics.

Core Characteristics of Fmoc-1-amino-cyclohexane acetic acid

Fmoc-1-amino-cyclohexane acetic acid is a synthetic amino acid derivative that combines the advantageous properties of a cyclic aliphatic side chain with the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine terminus. This combination makes it an invaluable reagent in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-1-amino-cyclohexane acetic acid is essential for its effective use in synthesis and for predicting its influence on the final peptide.

| Property | Value | Source(s) |

| CAS Number | 282524-98-5 | Chem-Impex |

| Molecular Formula | C₂₃H₂₅NO₄ | Chem-Impex |

| Molecular Weight | 379.46 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Melting Point | 118-130 °C | Chem-Impex |

| Purity | ≥95% (HPLC) | Chem-Impex |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). Insoluble in water. | MySkinRecipes |

The Significance of the Constituent Moieties

The utility of Fmoc-1-amino-cyclohexane acetic acid stems from the distinct roles of its two primary components: the Fmoc group and the 1-aminocyclohexane acetic acid core.

-

The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Its widespread use in SPPS is due to the mild deprotection conditions (typically a solution of piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups commonly employed. This allows for the selective deprotection and coupling of amino acids in a stepwise manner on a solid support.

-

The 1-Aminocyclohexane Acetic Acid Core: This portion of the molecule is a β-amino acid, where the amino group is attached to the carbon atom adjacent to the carboxyl group. The key feature is the cyclohexane ring, which introduces significant conformational constraints into the peptide backbone. This rigidity is crucial for:

-

Enhancing Metabolic Stability: The steric hindrance provided by the cyclohexane ring can protect the adjacent peptide bonds from enzymatic degradation by proteases.[1]

-

Inducing Specific Secondary Structures: The constrained torsional angles of the cyclohexane ring can guide the peptide chain to adopt well-defined secondary structures, such as turns and helices. This pre-organization can lead to higher binding affinity and selectivity for the target receptor or enzyme.[1]

-

Improving Bioavailability: By increasing metabolic stability and potentially enhancing membrane permeability, the incorporation of such residues can lead to improved pharmacokinetic properties.

-

Synthesis of Fmoc-1-amino-cyclohexane acetic acid

The synthesis of Fmoc-1-amino-cyclohexane acetic acid is a two-stage process: first, the synthesis of the unprotected amino acid, 1-aminocyclohexaneacetic acid, followed by the protection of the amino group with the Fmoc moiety.

Synthesis of 1-Aminocyclohexaneacetic Acid

Several synthetic routes to 1-aminocyclohexaneacetic acid have been reported, often as a key intermediate in the synthesis of the anticonvulsant drug Gabapentin. A common approach involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Experimental Protocol: Synthesis of 1-Aminocyclohexaneacetic Acid

-

Step 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride. 1,1-Cyclohexanediacetic acid is heated with acetic anhydride to form the corresponding cyclic anhydride.

-

Step 2: Formation of the Monoamide. The anhydride is then reacted with ammonia to selectively open the ring and form 1,1-cyclohexanediacetic acid monoamide.

-

Step 3: Hofmann Rearrangement. The monoamide is treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at low temperature. The Hofmann rearrangement proceeds to yield 1-aminocyclohexaneacetic acid.

-

Step 4: Isolation and Purification. The product is typically isolated by acidification to precipitate the amino acid, which can then be purified by recrystallization.

Disclaimer: This is a representative protocol. Researchers should consult detailed literature procedures and ensure appropriate safety precautions are taken.

Fmoc Protection of 1-Aminocyclohexaneacetic Acid

The final step is the protection of the amino group. This is a standard procedure in peptide chemistry, most commonly achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Experimental Protocol: Fmoc Protection

-

Dissolution: 1-Aminocyclohexaneacetic acid (1 equivalent) is dissolved in a suitable solvent mixture, typically aqueous dioxane or acetone, containing a weak base such as sodium bicarbonate or triethylamine (2-3 equivalents).

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent is added dropwise to the amino acid solution at 0-5 °C with vigorous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to a pH of 2-3 with dilute hydrochloric acid, which causes the Fmoc-protected amino acid to precipitate.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-1-amino-cyclohexane acetic acid.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-1-amino-cyclohexane acetic acid is as a building block in Fmoc-based SPPS. Its incorporation into a peptide sequence follows the standard SPPS cycle.

The Fmoc-SPPS Cycle

The following diagram illustrates the key steps in incorporating an amino acid, such as Fmoc-1-amino-cyclohexane acetic acid, into a growing peptide chain on a solid support.

Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Detailed Workflow for Incorporation of Fmoc-1-amino-cyclohexane acetic acid:

-

Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This exposes a free amine group.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc byproducts.

-

Activation and Coupling: In a separate vessel, Fmoc-1-amino-cyclohexane acetic acid (typically 3-5 equivalents) is pre-activated using a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated amino acid solution is then added to the resin. The free amine on the resin attacks the activated carboxyl group of Fmoc-1-amino-cyclohexane acetic acid, forming a new peptide bond.

-

Washing: The resin is again washed with DMF to remove excess reagents and byproducts.

-

Repeat: This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Structural Implications and Peptidomimetic Design

The true power of Fmoc-1-amino-cyclohexane acetic acid lies in its ability to dictate the secondary structure of peptides, a critical aspect of designing potent and selective therapeutics.

Conformational Constraints and Secondary Structure Induction

X-ray crystallographic studies of Fmoc-1-amino-cyclohexane acetic acid have revealed that the backbone torsion angles are restricted to a gauche conformation, with the cyclohexane ring adopting a stable chair conformation.[3] When incorporated into a peptide chain, this inherent rigidity significantly limits the conformational freedom of the backbone.

Studies on peptides containing similar cyclic amino acids, such as 1-aminocyclooctane-1-carboxylic acid, have shown a strong propensity to induce and stabilize helical structures, particularly the 3₁₀-helix.[4] The 3₁₀-helix is a tighter helix than the more common α-helix and is often found in the turn regions of proteins. By strategically placing Fmoc-1-amino-cyclohexane acetic acid residues within a peptide sequence, it is possible to design peptides that adopt specific, predictable, and stable helical conformations. This is a powerful tool for mimicking the helical domains of proteins that are involved in protein-protein interactions.

The following diagram illustrates the concept of using a conformationally constrained amino acid to pre-organize a peptide into a bioactive conformation.

Sources

An In-depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid: Structure, Properties, and Applications in Peptide Science

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids is a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. Among these, Fmoc-1-amino-cyclohexane acetic acid has emerged as a valuable building block. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a constrained cyclohexane ring, offers significant advantages in the synthesis of peptides and peptidomimetics.[1][2] This guide provides a comprehensive technical overview of Fmoc-1-amino-cyclohexane acetic acid, detailing its structure, properties, and pivotal role in solid-phase peptide synthesis (SPPS) and drug development. The insights provided herein are intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields.

Core Concepts: Structure and Physicochemical Properties

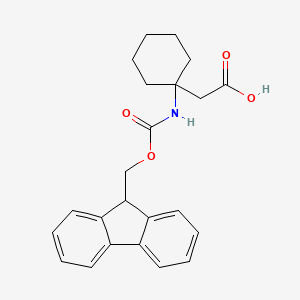

The molecular architecture of Fmoc-1-amino-cyclohexane acetic acid is fundamental to its utility. The molecule consists of a cyclohexane ring substituted at the 1-position with both an amino group and an acetic acid moiety. The amino group is protected by the base-labile Fmoc group, which is a key feature for its application in SPPS.[1]

Caption: Chemical structure of Fmoc-1-amino-cyclohexane acetic acid.

The cyclohexane ring introduces a degree of conformational rigidity into the peptide backbone, which can be highly advantageous in drug design for improving metabolic stability and binding selectivity.[2] The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 282524-98-5 | [1][3][4] |

| Molecular Formula | C23H25NO4 | [1][3][4] |

| Molecular Weight | 379.45 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Melting Point | 118-130 °C | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Insoluble in water | [5] |

| Storage | 0-8 °C | [1] |

Synthesis and Quality Control

While a detailed, step-by-step synthesis protocol for Fmoc-1-amino-cyclohexane acetic acid is not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from established chemical principles. The synthesis would logically proceed through two main stages: the synthesis of the unprotected 1-amino-cyclohexane acetic acid core, followed by the protection of the amino group with an Fmoc moiety.

The synthesis of the parent amino acid, 1-aminocyclohexane-1-acetic acid, can be achieved through various organic synthesis routes, such as the Strecker or Bucherer-Bergs reactions, starting from a suitable cyclohexanone precursor.

Once the core amino acid is synthesized and purified, the crucial step of N-terminal protection is performed. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

A Representative Protocol for Fmoc Protection:

-

The unprotected 1-amino-cyclohexane acetic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

An inorganic base, such as sodium bicarbonate or sodium carbonate, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

-

A slight molar excess of Fmoc-OSu is added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.

-

The final product is purified by crystallization or column chromatography to achieve the desired purity, typically >95%, as verified by HPLC and characterized by mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-1-amino-cyclohexane acetic acid is primarily employed as a building block in Fmoc-based SPPS.[2][6] The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[7] This orthogonality is a cornerstone of Fmoc SPPS, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

The incorporation of Fmoc-1-amino-cyclohexane acetic acid into a peptide sequence imparts conformational constraint. This is a deliberate strategy in drug design to lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity. Furthermore, the non-natural structure can enhance resistance to enzymatic degradation, thereby improving the peptide's in vivo half-life.[2][8]

Workflow for Incorporation in SPPS:

Caption: A typical cycle for incorporating Fmoc-1-amino-cyclohexane acetic acid in SPPS.

Impact on Drug Discovery and Development

The structural features of Fmoc-1-amino-cyclohexane acetic acid make it a powerful tool in the development of peptidomimetics and therapeutic peptides.[1][2] By introducing this moiety, drug developers can fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[9]

Key advantages in drug development include:

-

Enhanced Metabolic Stability: The cyclohexane ring can sterically hinder the approach of proteases, reducing the rate of enzymatic degradation and prolonging the therapeutic window of the peptide drug.[2]

-

Improved Receptor Selectivity: The conformational rigidity imparted by the cyclic structure can pre-organize the peptide into a conformation that is optimal for binding to a specific receptor subtype, thereby increasing selectivity and reducing off-target effects.[2]

-

Increased Bioavailability: While not a direct consequence, the enhanced stability can contribute to higher effective concentrations of the drug at its target site.[6]

These attributes are particularly valuable in the development of targeted therapies, such as peptide-based cancer treatments, where high specificity and stability are paramount.[1][9]

Conclusion

Fmoc-1-amino-cyclohexane acetic acid is a specialized yet highly valuable reagent in the field of peptide chemistry. Its unique combination of a base-labile protecting group and a conformationally constraining cyclohexane ring provides a powerful means to synthesize peptides with improved drug-like properties. For researchers and drug developers, a thorough understanding of its properties and applications is key to unlocking its full potential in the creation of next-generation peptide therapeutics. The continued exploration of such non-natural amino acids will undoubtedly fuel further innovation in medicine and biotechnology.

References

-

Amerigo Scientific. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

-

LabSolutions. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

- Google Patents. (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

National Center for Biotechnology Information. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

- Google Patents. (2005). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem Compound Summary for CID 1366. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-cycloleucine. PubChem Compound Summary for CID 978345. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-1-amino-cyclohexane acetic acid [myskinrecipes.com]

- 3. Fmoc-1-amino-cyclohexane acetic acid - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid (CAS: 282524-98-5): A Strategic Building Block for Advanced Peptide Synthesis

Abstract and Strategic Significance

Fmoc-1-amino-cyclohexane acetic acid (CAS Number 282524-98-5) is a non-proteinogenic amino acid derivative that has emerged as a crucial building block in modern peptide chemistry and drug discovery.[1][2] Its unique architecture, combining the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group with a conformationally constrained cyclohexane scaffold, offers significant advantages for the synthesis of novel peptidomimetics and bioactive molecules.[3] This guide provides a comprehensive technical overview of its properties, the scientific rationale for its use, detailed experimental protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methods for quality control. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their research endeavors.

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is fundamental for its successful application in synthesis and for ensuring its stability during storage.

| Property | Value | Source(s) |

| CAS Number | 282524-98-5 | [1][4][5] |

| Molecular Formula | C₂₃H₂₅NO₄ | [1][4][5][6] |

| Molecular Weight | 379.46 g/mol | [1][4][7] |

| Appearance | White solid | [1] |

| Purity | ≥95% (as determined by HPLC) | [1][5] |

| Melting Point | 118-130 °C | [1] |

| Synonym | N-Fmoc-2-(1-aminocyclohexyl)acetic Acid | [6] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [1] |

The Architectural Logic: Deconstructing the Core Moieties

The utility of Fmoc-1-amino-cyclohexane acetic acid is not accidental; it is a product of rational chemical design. Its power lies in the synergistic interplay between its two key structural features: the Fmoc protecting group and the cyclohexane ring system.

The Role of the Fmoc Protecting Group: Enabling Orthogonal Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used strategy in modern SPPS.[8][9] Its primary function is the temporary protection of the α-amino group during peptide chain elongation.

-

Causality of Choice (Expertise): The selection of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) strategy is deliberate. The Fmoc group is base-labile, meaning it can be cleaved under very mild conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][10] This is in stark contrast to the harsh acidic conditions (e.g., neat Trifluoroacetic acid - TFA) required to remove the Boc group.[11] This mild deprotection allows for an "orthogonal" protection scheme, where acid-labile side-chain protecting groups remain completely intact during the iterative N-terminal deprotection steps, ensuring the integrity of the growing peptide.[8] This procedural elegance is critical for the synthesis of complex or modified peptides.[12]

The Strategic Advantage of the Cyclohexane Ring: Imparting "Drug-Like" Properties

The incorporation of non-natural amino acids is a key strategy for transforming native peptides into robust therapeutic candidates.[13] The cyclohexane moiety in this building block serves several critical functions:

-

Enhanced Metabolic Stability: Native peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic window.[8] The bulky and unnatural cyclohexane ring introduces steric hindrance, making the adjacent peptide bonds resistant to enzymatic cleavage.[3] This can significantly improve the in vivo half-life and bioavailability of the resulting peptide drug.[8]

-

Conformational Rigidity: The cyclohexane ring constrains the local peptide backbone, reducing its conformational flexibility.[3] This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target, such as a receptor or enzyme.[3]

-

Peptidomimetic Design: This building block is instrumental in the creation of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3]

Core Applications in Research and Development

The unique properties of Fmoc-1-amino-cyclohexane acetic acid make it a versatile tool across several scientific disciplines.

-

Peptide Synthesis: Its primary application is as a protected building block in SPPS for creating peptides with tailored properties.[1][2][3]

-

Drug Development: It is central to the design of novel pharmaceuticals, particularly in developing peptide-based drugs with enhanced stability, potency, and target selectivity.[1][2]

-

Bioconjugation: The compound can be used in techniques to link biomolecules to other entities like imaging agents or drug payloads, aiding in the development of targeted therapies.[1][14]

-

Materials Science: It is also being explored in the development of novel polymers and materials where specific structural properties are desired.[1][14]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This section provides a self-validating, step-by-step protocol for the efficient incorporation of Fmoc-1-amino-cyclohexane acetic acid into a growing peptide chain on a solid support. The protocol assumes a standard manual synthesis setup.

Materials and Reagents

-

Solid Support: Appropriate Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).

-

Amino Acid: Fmoc-1-amino-cyclohexane acetic acid.

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, IPA.

-

Monitoring Reagent: Kaiser Test Kit (Ninhydrin solutions).

-

Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus.

Step-by-Step Workflow

This workflow describes a single coupling cycle. The process begins with a resin-bound peptide that has a free N-terminal amine, ready for the next amino acid to be coupled. For the very first amino acid, start at Step 1 after initial resin swelling and Fmoc-deprotection of the linker.

1. Resin Preparation and Swelling:

-

Action: Place the resin (e.g., 0.1 mmol scale) in the synthesis vessel. Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 30-60 minutes with gentle agitation.[15]

-

Causality: Swelling the resin is critical. It opens up the polymer matrix, ensuring that reagents and solvents can freely access the reactive sites for efficient reaction kinetics.

2. N-terminal Fmoc-Deprotection:

-

Action: Drain the swelling solvent. Add the 20% piperidine/DMF solution to the resin and agitate for 7-10 minutes. Drain and repeat once.[15][16]

-

Causality: The secondary amine, piperidine, acts as a base to cleave the Fmoc group from the N-terminus of the peptide chain, exposing a free primary amine for the subsequent coupling reaction.[10]

3. Thorough Washing:

-

Action: After deprotection, wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (x5), IPA (x2), DMF (x3).[17]

-

Causality (Trustworthiness): This is a self-validating step. Residual piperidine will neutralize the acidic activator in the subsequent coupling step, severely inhibiting or preventing the reaction. Thorough washing is non-negotiable for high-yield synthesis.

4. Coupling of Fmoc-1-amino-cyclohexane acetic acid:

-

Pre-activation (Action): In a separate vial, dissolve Fmoc-1-amino-cyclohexane acetic acid (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in a minimal volume of DMF. Allow this solution to pre-activate for 5-10 minutes.

-

Causality: HATU is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which is primed for rapid nucleophilic attack by the free amine on the resin.[18][19] DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and neutralize the reaction mixture.[18][19]

-

Coupling Reaction (Action): Add the pre-activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours.

-

Causality: The free N-terminal amine on the resin attacks the activated carboxyl group of the Fmoc-amino acid, forming a stable peptide bond.

5. Protocol Validation: Monitoring Coupling Completion (Kaiser Test):

-

Action: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser (ninhydrin) test.

-

Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. The reaction should be allowed to proceed longer or may require a second coupling.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming the coupling reaction is complete.[17]

-

-

Trustworthiness: This in-process control is essential for ensuring the quality of the final peptide. It validates the success of each coupling step before proceeding to the next, preventing the formation of deletion sequences.

6. Final Washing:

-

Action: Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction mixture and wash the resin-bound peptide extensively with DMF (x5) and IPA (x2) to remove all excess reagents and byproducts.

-

Causality: This prepares the peptide-resin for the next cycle of deprotection and coupling.

The peptide is now one residue longer. To continue the synthesis, return to Step 2 for the next amino acid in the sequence. Upon completion of the entire sequence, the peptide is cleaved from the resin using a reagent cocktail, typically containing a strong acid like TFA.[10][17]

Visualization of Key Structures and Processes

Visual diagrams aid in understanding the molecular architecture and the synthetic workflow.

Caption: Molecular architecture of Fmoc-1-amino-cyclohexane acetic acid.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-1-amino-cyclohexane acetic acid is more than a mere chemical reagent; it is a strategic tool for molecular design. By providing a robust platform for introducing conformational constraints and metabolic stability, it empowers scientists to rationally design and synthesize peptides with superior therapeutic potential. Its compatibility with standard, well-understood Fmoc-SPPS protocols ensures its accessibility and reliability. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to fully harness the capabilities of this valuable compound in the pursuit of next-generation peptide-based therapeutics and advanced materials.

References

-

Fmoc-1-amino-cyclohexane acetic acid. MySkinRecipes. [Link]

-

Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-1-amino-cyclohexane acetic acid. Amerigo Scientific. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. J&K Scientific LLC. [Link]

-

Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-1-amino-cyclohexane acetic acid [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-1-amino-cyclohexane acetic acid | CAS:282524-98-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Fmoc-1-amino-cyclohexane acetic acid - Amerigo Scientific [amerigoscientific.com]

- 8. nbinno.com [nbinno.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. DSpace [research-repository.griffith.edu.au]

- 17. chempep.com [chempep.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. bachem.com [bachem.com]

In-Depth Technical Guide to the Synthesis of Fmoc-1-aminocyclohexane-1-acetic acid

Introduction

Fmoc-1-aminocyclohexane-1-acetic acid is a sterically hindered, cyclic α,α-disubstituted amino acid derivative of significant interest in the fields of peptide synthesis and drug discovery. Its incorporation into peptides induces conformational constraints, often leading to enhanced metabolic stability, increased bioactivity, and improved receptor selectivity.[1][2] The cyclohexane ring imposes a rigid structure, which can be crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helical folds, within a peptide backbone. This guide provides a comprehensive overview of a robust synthetic pathway to Fmoc-1-aminocyclohexane-1-acetic acid, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and drug development professionals.

α,α-Disubstituted amino acids have garnered considerable attention due to their ability to impart unique structural and biological properties to peptides.[3][4] The presence of a second substituent on the α-carbon atom restricts the conformational freedom around the peptide bond, influencing the overall three-dimensional structure of the molecule.[4] This has proven to be a valuable strategy in the design of peptidomimetics and other bioactive molecules.[1]

Retrosynthetic Analysis and Strategy

The synthesis of Fmoc-1-aminocyclohexane-1-acetic acid can be approached through several routes. A common and effective strategy involves the construction of the core 1-aminocyclohexane-1-acetic acid scaffold, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This retrosynthetic approach is outlined below.

Caption: Overview of the Strecker reaction for aminonitrile synthesis.

Protocol:

| Step | Procedure | Rationale & Key Insights |

| 1 | In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared and cooled in an ice bath. | CAUTION: Potassium cyanide is highly toxic. All manipulations must be performed with appropriate personal protective equipment in a certified fume hood. The cooling step is to control the exothermic reaction. |

| 2 | Ammonium chloride (NH4Cl) is added to the KCN solution. | Ammonium chloride serves as the in-situ source of ammonia and also helps to maintain a slightly acidic pH, which is optimal for the reaction. |

| 3 | Cyclohexanone is added dropwise to the stirred solution. | The dropwise addition prevents a rapid increase in temperature. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. |

| 4 | The product, 1-aminocyclohexane-1-carbonitrile, often separates as an oil or a solid. It is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). | The aminonitrile is typically less soluble in the aqueous phase and can be efficiently extracted. |

| 5 | The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. | This step isolates the crude aminonitrile. Further purification by distillation or crystallization may be necessary depending on the desired purity. |

Stage 2: Hydrolysis to 1-Aminocyclohexane-1-acetic acid

The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often preferred to minimize side reactions.

Protocol:

| Step | Procedure | Rationale & Key Insights |

| 1 | The crude 1-aminocyclohexane-1-carbonitrile is treated with a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4). | The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. |

| 2 | The mixture is heated to reflux for several hours. | The elevated temperature is necessary to drive the hydrolysis to completion. The reaction progress can be monitored by thin-layer chromatography (TLC). |

| 3 | After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amino acid. | The amino acid is zwitterionic and has its lowest solubility at its isoelectric point. Adjusting the pH to this point maximizes the yield of the precipitated product. |

| 4 | The precipitated 1-aminocyclohexane-1-acetic acid is collected by filtration, washed with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dried. | Washing removes any remaining inorganic salts and impurities. |

Stage 3: Fmoc Protection

The final step is the protection of the amino group with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Caption: Schematic of the Fmoc protection reaction.

Protocol:

| Step | Procedure | Rationale & Key Insights |

| 1 | 1-Aminocyclohexane-1-acetic acid is dissolved in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). | The base deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the acid (HCl or succinimide) generated during the reaction. |

| 2 | A solution of Fmoc-OSu or Fmoc-Cl in the same organic solvent is added dropwise to the stirred amino acid solution at 0 °C. | The reaction is exothermic, and maintaining a low temperature helps to prevent side reactions and degradation of the Fmoc reagent. Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to side reactions. |

| 3 | The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). | |

| 4 | The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. | Acidification protonates the carboxylate group, making the product less soluble in the aqueous phase. |

| 5 | The precipitated Fmoc-1-aminocyclohexane-1-acetic acid is extracted with an organic solvent such as ethyl acetate. | |

| 6 | The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. | |

| 7 | The crude product is purified by recrystallization or column chromatography to obtain pure Fmoc-1-aminocyclohexane-1-acetic acid. | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is often effective for purification. |

Characterization and Quality Control

The final product, Fmoc-1-aminocyclohexane-1-acetic acid, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of Fmoc-1-aminocyclohexane-1-acetic acid presented here is a reliable and scalable method that utilizes well-established chemical transformations. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable building block in high yield and purity. Its use in peptide synthesis opens up new avenues for the design and development of novel therapeutic peptides with enhanced pharmacological properties.

References

- Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 2: Strecker and Ugi syntheses and miscellaneous methods. Tetrahedron: Asymmetry, 11(4), 645-732.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

-

Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(4), 406-430. [Link]

-

MySkinRecipes. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

Sources

- 1. Fmoc-1-amino-cyclohexane acetic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-1-aminocyclohexane-1-acetic Acid: A Conformationally Constrained Building Block for Advanced Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, native linear peptides often suffer from significant liabilities, including conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1] By pre-organizing a peptide into its bioactive conformation, these building blocks can significantly enhance binding affinity, metabolic stability, and target selectivity.

This guide provides a comprehensive technical overview of Fmoc-1-aminocyclohexane-1-acetic acid, a unique and sterically hindered building block designed for just this purpose. The presence of the cyclohexane ring rigidly constrains the backbone torsion angles, making it an invaluable tool in the synthesis of peptidomimetics and structurally defined bioactive peptides.[2] We will delve into its fundamental properties, a proposed synthetic pathway, and detailed protocols for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), with a focus on the causal reasoning behind each experimental choice.

Core Physicochemical & Handling Properties

Accurate characterization and proper handling are foundational to the successful application of any synthetic building block. The key properties of Fmoc-1-aminocyclohexane-1-acetic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₅NO₄ | [3][4] |

| Molecular Weight | 379.46 g/mol | [3] |

| CAS Number | 282524-98-5 | [3][4] |

| Appearance | White solid | [3] |

| Melting Point | 118-130 °C | [3] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, desiccated | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical pathway involves the reaction of the free amino acid, 1-aminocyclohexane-1-acetic acid, with an activated Fmoc-reagent such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Caption: Proposed synthesis of Fmoc-1-aminocyclohexane-1-acetic acid.

Experimental Protocol: Fmoc Protection

This protocol is based on standard procedures for the N-Fmoc protection of amino acids.[6]

-

Dissolution: Dissolve 1.0 equivalent of 1-aminocyclohexane-1-acetic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate solution acts as a mild base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid that may be formed during the reaction.

-

Addition of Fmoc-OSu: To the stirred solution, add 1.05 equivalents of Fmoc-OSu dissolved in a minimal amount of 1,4-dioxane. Fmoc-OSu is a highly effective and common reagent for introducing the Fmoc group.[7] A slight excess ensures the complete consumption of the starting amino acid.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 1 M HCl. The desired product will precipitate out of the solution or can be extracted into an organic solvent like ethyl acetate. Acidification protonates the carboxylate, making the product less water-soluble.

-

Purification: The crude product is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Final purification can be achieved by recrystallization or flash column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is essential.

-

HPLC: Reversed-phase high-performance liquid chromatography is used to assess the purity of the final compound, which should typically be ≥99% for use in high-quality peptide synthesis.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M-H]⁻ ion would be at m/z 378.45.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key ¹H NMR signals would include the characteristic peaks for the fluorenyl group (approx. 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (approx. 4.2-4.5 ppm), and the aliphatic protons of the cyclohexane ring (typically broad signals between 1.0-2.0 ppm). The absence of a proton signal for the amine confirms successful protection.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of Fmoc-1-aminocyclohexane-1-acetic acid is its incorporation into a growing peptide chain on a solid support. Due to the steric hindrance from the cyclohexane ring and the adjacent acetic acid moiety, standard coupling conditions may be inefficient. Therefore, a more robust protocol is required.

The SPPS Cycle: A Conceptual Workflow

The incorporation of any Fmoc-amino acid follows a well-defined cycle of deprotection and coupling.

Caption: The core workflow for incorporating an amino acid in Fmoc-SPPS.

Detailed Protocol for Coupling

This protocol is designed to maximize coupling efficiency for a sterically demanding building block like Fmoc-1-aminocyclohexane-1-acetic acid.

-

Resin Preparation: Start with the peptide-resin, which has a free N-terminal amine from the previous deprotection step, swollen in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-1-aminocyclohexane-1-acetic acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (0.98 equivalents relative to the amino acid) in DMF.[9]

-

Expertise & Causality: Standard coupling reagents like HBTU or DIC/HOBt may be insufficient to overcome the steric barrier of this amino acid.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent activating agent that forms a highly reactive acyl-pyridinium intermediate, promoting efficient amide bond formation even with hindered residues.[11]

-

-

Activation: Add DIPEA (Diisopropylethylamine) (2 equivalents relative to the amino acid) to the activation solution and allow it to pre-activate for 1-2 minutes. DIPEA is a non-nucleophilic base used to deprotonate the amino acid's carboxylic acid and facilitate the activation process.[2]

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, double coupling (repeating the procedure) may be necessary.

-

Monitoring the Reaction (Self-Validation): The completeness of the coupling reaction must be verified. Perform a qualitative Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling. If the test is positive (beads turn blue), the coupling step should be repeated.

-

Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the deprotection of the newly added residue.

Conclusion

Fmoc-1-aminocyclohexane-1-acetic acid is a specialized chemical tool that empowers peptide chemists to impose rigid structural constraints within a peptide sequence. While its steric bulk demands optimized coupling protocols, its successful incorporation can yield peptidomimetics with superior pharmacological profiles, including enhanced stability, potency, and selectivity. The methodologies and rationales presented in this guide provide researchers with the necessary framework to confidently employ this valuable building block in the design and synthesis of next-generation peptide-based therapeutics.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11. Available at: [Link]

-

MySkinRecipes. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved January 17, 2026, from [Link]

-

Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]

-

Amerigo Scientific. (n.d.). Fmoc-1-amino-cyclohexane acetic acid. Retrieved January 17, 2026, from [Link]

-

Sargsyan, T. H., et al. (2023). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal, 25, 235-240. Available at: [Link]

-

Tsai, Y-F., et al. (2007). Design and synthesis of new N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(15), 5072-5082. Available at: [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]

- CN101817776B. (2012). Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester. Google Patents.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved January 17, 2026, from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved January 17, 2026, from [Link]

-

Subirós-Funosas, R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4987. Available at: [Link]

-

Chen, F. M., et al. (1991). Preparation of N-9-fluorenylmethoxycarbonylamino Acid Chlorides From Mixed Anhydrides by the Action of Hydrogen Chloride. International Journal of Peptide and Protein Research, 38(2), 97-102. Available at: [Link]

-

Ananda, K., et al. (2003). Convenient and Simple Synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-(Fmoc) Protected β-Amino Acids. ChemInform, 34(32). Available at: [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc-1-amino-cyclohexane acetic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101817776B - Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester - Google Patents [patents.google.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Physical and chemical properties of Fmoc-1-amino-cyclohexane acetic acid

An In-depth Technical Guide to Fmoc-1-amino-cyclohexane acetic acid

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and lack of oral bioavailability. The incorporation of non-canonical, tailor-made amino acids is a cornerstone strategy to overcome these limitations. Fmoc-1-amino-cyclohexane acetic acid, a cyclic amino acid derivative, has emerged as a critical building block in this endeavor.[1]

The intrinsic value of this reagent lies in the conformational rigidity imparted by its cyclohexane scaffold. Unlike linear amino acids, the cyclic structure reduces the number of possible rotational conformers, allowing for rational control over the three-dimensional structure of a peptide.[1] This pre-organization can enhance binding affinity to therapeutic targets, improve metabolic stability against enzymatic degradation, and ultimately lead to more potent and durable drug candidates.[][3] This guide provides an in-depth examination of the physical and chemical properties of Fmoc-1-amino-cyclohexane acetic acid, its application in solid-phase peptide synthesis (SPPS), and the analytical methods required for its quality control.

Core Physicochemical Properties

Fmoc-1-amino-cyclohexane acetic acid is a white solid at room temperature.[4] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 282524-98-5 | [4][5] |

| Molecular Formula | C₂₃H₂₅NO₄ | [4][5] |

| Molecular Weight | 379.45 - 379.46 g/mol | [4][5] |

| Appearance | White solid | [4] |

| Melting Point | 118-130 °C | [4] |

| Purity (Typical) | ≥ 95% (HPLC) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMF, DCM, and alcohols. | [4][6] |

| Storage | 0-8 °C, protected from moisture. | [4] |

Chemical Structure and Functional Roles

The structure of Fmoc-1-amino-cyclohexane acetic acid is tripartite, with each component playing a crucial role in its application.

Caption: Key functional groups of Fmoc-1-amino-cyclohexane acetic acid.

-

N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group essential for orthogonal peptide synthesis.[4] Its primary function is to prevent the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid. It is stable to the mildly acidic conditions used for final peptide cleavage from most resins but is readily removed by a secondary amine base, typically piperidine, allowing for sequential addition of amino acids.[7][8]

-

Carboxylic Acid Group: This functional group is the site of activation and subsequent amide bond formation. During peptide synthesis, it is converted into a more reactive species (e.g., an active ester) by coupling reagents, enabling it to react efficiently with the free amine of the growing peptide chain.

-

Cyclohexane Acetic Acid Scaffold: This non-proteinogenic, cyclic structure is the core reason for the compound's utility. It introduces steric hindrance and conformational stability into the peptide backbone.[7] This rigidity can lock the peptide into a specific, biologically active conformation, enhancing its binding selectivity and resistance to proteases.[]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-1-amino-cyclohexane acetic acid into a peptide sequence follows the standard Fmoc-SPPS workflow. The process is a cycle of deprotection, activation, and coupling.

Caption: Workflow for incorporating the amino acid in Fmoc-SPPS.

Protocol: Manual Coupling

This protocol describes a single coupling cycle for adding Fmoc-1-amino-cyclohexane acetic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

Fmoc-1-amino-cyclohexane acetic acid

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DCM (Dichloromethane), IPA (Isopropanol)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 15 minutes. This two-step process ensures complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).

-

Coupling:

-

In a separate vial, dissolve Fmoc-1-amino-cyclohexane acetic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Pre-activate the mixture by letting it stand for 2-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate at room temperature for 1-2 hours. The steric hindrance of the cyclohexane ring may necessitate a longer coupling time compared to standard amino acids.

-

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (x3) and DCM (x3) to remove excess reagents and byproducts.

-

Cycle Completion: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Quality Control and Analytical Characterization

Ensuring the purity of Fmoc-1-amino-cyclohexane acetic acid is critical, as impurities can lead to the formation of undesired side-products in the final peptide.[9] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical tools.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for determining the chemical purity of the compound.[9]

Experimental Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm, where the Fmoc group has a strong chromophore.[9]

-

Sample Preparation: Dissolve the compound in the mobile phase (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.[9]

Data Interpretation: The purity is calculated by dividing the peak area of the main compound by the total area of all observed peaks. A purity of ≥95% is generally acceptable for SPPS.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity of the compound by verifying its molecular weight.

Methodology:

-

An LC method similar to the RP-HPLC protocol can be used, but with a volatile buffer system like formic acid instead of TFA if better MS sensitivity is required.

-

The eluent is directed into a mass spectrometer, typically an electrospray ionization (ESI) source.

-

In positive ion mode, the expected ion would be [M+H]⁺ at approximately m/z 380.45.

-

In negative ion mode, the expected ion would be [M-H]⁻ at approximately m/z 378.45.

This dual analysis of purity by HPLC and identity by MS provides a robust quality control check before committing this valuable reagent to a complex peptide synthesis.

Conclusion

Fmoc-1-amino-cyclohexane acetic acid is more than just a protected amino acid; it is a strategic tool for medicinal chemists. Its unique cyclic structure provides a reliable method for introducing conformational constraints into peptides, directly addressing the critical challenges of metabolic instability and target selectivity. By understanding its core properties and mastering its application in SPPS, researchers can leverage this powerful building block to design and synthesize the next generation of highly potent and specific peptide-based therapeutics.

References

-

What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. [Link]

-

Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. [Link]

-

Fmoc-1-amino-cyclohexane acetic acid. MySkinRecipes. [Link]

-

Fmoc-1-amino-cyclohexane acetic acid Product Description. MySkinRecipes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 1-(FMOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 162648-54-6 [chemicalbook.com]

- 7. Fmoc-1-amino-cyclohexane acetic acid [myskinrecipes.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Role of the Fmoc protecting group in peptide chemistry

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Chemistry

Authored by a Senior Application Scientist

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption stems from the mild, basic conditions required for its removal, which offers a significant advantage over the harsh acidic methods used in older strategies like tert-butoxycarbonyl (Boc) chemistry.[1][3] This orthogonality, where the Nα-Fmoc group is base-labile while side-chain protecting groups are acid-labile, allows for the selective and efficient synthesis of complex and sensitive peptides.[1][3][] This guide provides a comprehensive technical overview of Fmoc chemistry, detailing its underlying principles, mechanistic pathways, and practical application in the laboratory. We will explore the causality behind protocol choices, present validated experimental workflows, and discuss common challenges and their solutions to provide researchers, scientists, and drug development professionals with a robust understanding of this critical synthetic tool.

The Chemistry of the Fmoc Group: Structure and Function

The efficacy of the Fmoc group is rooted in its unique chemical structure, which consists of a fluorenyl ring system attached to a methoxycarbonyl moiety.[1][5] This structure imparts several key properties that are advantageous for peptide synthesis:

-

Base Lability: The defining characteristic of the Fmoc group is its susceptibility to cleavage under mild basic conditions.[1][6] The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic and easily abstracted by a weak base.[6][7]

-

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups, which is fundamental to the orthogonality of the Fmoc/tBu strategy.[1][8]

-

UV Absorbance: The fluorenyl moiety possesses a strong chromophore that absorbs UV light at approximately 300 nm.[1] This property allows for the real-time spectrophotometric monitoring of the deprotection step, providing a valuable process analytical tool.[1][8]

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[1][6][9] Fmoc-OSu is generally preferred as it tends to minimize the formation of dipeptide side products.[6]

The Core of Fmoc-SPPS: The Synthesis Cycle

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[2][] Each cycle consists of three primary steps: deprotection, coupling, and washing.

Step 1: Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is the critical first step in each cycle, exposing a free amine for the subsequent coupling reaction.[6] This is typically achieved by treating the peptide-resin with a 20-50% solution of a secondary amine base, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6]

The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism:

-

A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[6][7]

-

This is followed by a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[6][8]

-

The highly reactive DBF is then trapped by the excess secondary amine to form a stable adduct, which is washed away.[6][8][10]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

Expanding the Peptidic Toolbox: A Technical Guide to Unnatural Amino Acids in Peptide Modification

Abstract

The constrained chemical diversity of the 20 proteinogenic amino acids has historically limited the therapeutic potential of peptides, primarily due to their susceptibility to proteolysis and poor membrane permeability. The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach in peptide and protein engineering, enabling the development of novel therapeutics with enhanced stability, tailored functionalities, and improved pharmacokinetic profiles. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of Uaa incorporation for peptide modification. We will delve into the causality behind experimental choices, present validated protocols, and explore the future landscape of this dynamic field.

The Rationale for Venturing Beyond the Canonical: Why Unnatural Amino Acids?

Natural peptides, while offering high selectivity and potency, often fall short as therapeutic agents due to their inherent limitations.[1] The incorporation of Uaas provides a powerful toolkit to overcome these challenges by introducing novel chemical functionalities and structural constraints.[2][3] The primary motivations for employing Uaas in peptide modification include:

-

Enhanced Proteolytic Stability: Native peptides are readily degraded by proteases in the body, leading to a short plasma half-life.[4] Introducing Uaas, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, significantly extending their in vivo stability.[2][5]

-

Improved Pharmacokinetic Properties: Uaas can be designed to enhance membrane permeability and bioavailability, facilitating oral administration and targeted delivery.[6][7]

-

Conformational Control and Increased Potency: The incorporation of sterically constrained Uaas can lock the peptide into a bioactive conformation, leading to higher binding affinity and increased potency.[8]

-

Novel Functionalities: Uaas can introduce unique chemical handles for bioorthogonal conjugation, enabling the site-specific attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) moieties.[9] They can also serve as photo-crosslinkers to elucidate protein-protein interactions or act as spectroscopic probes to study protein dynamics.[10][11]

Methods of Incorporation: A Practical Overview

The site-specific incorporation of Uaas into a peptide sequence can be achieved through several robust methodologies. The choice of method depends on factors such as the desired Uaa, the length of the peptide, and the required scale of synthesis.

Chemical Synthesis: The Bedrock of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for the chemical synthesis of peptides containing Uaas, offering precise control over the sequence and the position of incorporation.[12][13] The iterative nature of SPPS, where amino acids are sequentially added to a growing peptide chain anchored to a solid support, is particularly well-suited for incorporating a diverse range of Uaas.[12]

This protocol outlines the manual synthesis of a peptide containing a generic Uaa using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected unnatural amino acid

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine), 2,4,6-collidine

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

-

Cleavage cocktail (e.g., TFA/TIS/H2O/DODT - 92.5:2.5:2.5:2.5)

-

RP-HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[14]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (proteinogenic or unnatural) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).[12]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[12]

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[14]

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. Agitate for 2-4 hours at room temperature.[15]

-

Peptide Precipitation and Purification:

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.[15]

Causality in Protocol Design: The choice of coupling reagent is critical, especially for sterically hindered Uaas. HATU is often more effective than HBTU in such cases due to the formation of a more reactive OAt-ester.[6] The use of excess reagents drives the reactions to completion, a core principle of SPPS.[16] The cleavage cocktail composition is tailored to the specific amino acid composition of the peptide to minimize side reactions.

In Vivo Incorporation: Expanding the Genetic Code